Sibiriline's Mechanism of Action in Necroptosis: A Technical Guide
Sibiriline's Mechanism of Action in Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. This programmed cell death cascade is primarily mediated by the Receptor-Interacting Protein Kinase (RIPK) family, particularly RIPK1 and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Sibiriline has been identified as a potent and specific small molecule inhibitor of necroptosis. This technical guide provides an in-depth overview of the mechanism of action of Sibiriline, focusing on its direct interaction with RIPK1 and its subsequent effects on the downstream signaling events of the necroptotic pathway. Detailed experimental protocols for key assays used to characterize Sibiriline's activity are provided, along with a quantitative summary of its efficacy and binding affinity.
Introduction to Necroptosis
Necroptosis is a lytic, pro-inflammatory mode of cell death that is activated under circumstances where apoptosis is inhibited.[1] The core signaling pathway is initiated by various stimuli, including Tumor Necrosis Factor (TNF), which leads to the activation of RIPK1.[1] In the absence of active caspase-8, RIPK1 recruits and activates RIPK3, forming a complex known as the necrosome.[2] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptotic pathway.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.[3]
Sibiriline: A Specific RIPK1 Kinase Inhibitor
Sibiriline is a small molecule that has been identified as a specific and competitive inhibitor of RIPK1 kinase activity.[4] By binding to the ATP-binding pocket of RIPK1, Sibiriline locks the kinase in an inactive conformation, thereby preventing the initiation of the necroptotic cascade.[4] Its inhibitory action is selective for RIPK1-dependent necroptosis and apoptosis, with no protective effect against caspase-dependent apoptosis.[4]
Quantitative Data on Sibiriline Activity
The efficacy of Sibiriline as a RIPK1 inhibitor has been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay | Cell Line/System | Reference |
| Kd | 218 nM | KINOMEscan® Competition Binding Assay | In vitro | [5] |
| EC50 | 1.2 µM | TNF-induced Necroptosis Assay | FADD-deficient Jurkat cells | [5] |
Signaling Pathways
The Necroptosis Signaling Pathway
The following diagram illustrates the canonical TNF-induced necroptosis pathway, highlighting the key protein interactions and phosphorylation events.
Caption: TNF-induced necroptosis signaling cascade.
Mechanism of Action of Sibiriline
Sibiriline directly targets and inhibits the kinase activity of RIPK1, preventing the downstream signaling events that lead to necroptosis. The following diagram illustrates the point of intervention of Sibiriline in the necroptosis pathway.
Caption: Sibiriline inhibits RIPK1 kinase activity.
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay in FADD-deficient Jurkat Cells
This protocol describes the induction of necroptosis in FADD-deficient Jurkat T cells using TNF-α and its inhibition by Sibiriline, with cell death quantified by propidium iodide (PI) staining and flow cytometry.[6][7][8]
Materials:
-
FADD-deficient Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Recombinant human TNF-α
-
Sibiriline
-
Propidium Iodide (PI) staining solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture FADD-deficient Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Pre-treat cells with varying concentrations of Sibiriline (or vehicle control) for 1 hour.
-
Necroptosis Induction: Induce necroptosis by adding TNF-α to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 20-24 hours at 37°C.
-
Cell Staining:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 5 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer. PI-positive cells are considered necroptotic.
-
Data Analysis: Calculate the percentage of PI-positive cells for each treatment condition. Determine the EC50 value of Sibiriline by plotting the percentage of cell death against the log concentration of the compound.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)
This protocol outlines the measurement of RIPK1 kinase activity and its inhibition by Sibiriline using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[9][10][11][12]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Sibiriline
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a white-walled microplate, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant RIPK1 enzyme, and MBP substrate.
-
Add varying concentrations of Sibiriline or vehicle control.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent equal to the volume of the initial kinase reaction plus the ADP-Glo™ Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity. Calculate the percent inhibition for each Sibiriline concentration and determine the IC50 value.
Competition Binding Assay (KINOMEscan®)
This protocol provides a general overview of the KINOMEscan® competition binding assay methodology used to determine the dissociation constant (Kd) of Sibiriline for RIPK1.[13][14][15][16][17]
Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Procedure Outline:
-
Immobilization of Ligand: A proprietary, active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Binding Reaction: DNA-tagged RIPK1, the immobilized ligand, and a dilution series of Sibiriline are combined in a microplate well and incubated to reach binding equilibrium.
-
Washing: The beads are washed to remove unbound protein.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the affinity of the test compound for the kinase. A dose-response curve is generated, and the Kd is calculated.
Western Blotting for Phosphorylated RIPK1 and MLKL
This protocol describes the detection of phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL), key markers of necroptosis activation, by Western blotting.[4][18]
Materials:
-
Cell lysates from cells treated to induce necroptosis (as in 4.1)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
In Vivo Model: Concanavalin A-Induced Hepatitis
This protocol details the induction of acute immune-mediated hepatitis in mice using Concanavalin A (ConA) and the evaluation of Sibiriline's protective effects.[19][20][21][22][23]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Concanavalin A (ConA)
-
Sibiriline
-
Saline
-
Kits for measuring serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
-
Formalin
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer Sibiriline (e.g., 5 mg/kg) or vehicle control intraperitoneally (IP) 1 hour before ConA injection.
-
Hepatitis Induction: Induce hepatitis by a single intravenous (IV) injection of ConA (15-20 mg/kg) dissolved in sterile saline.
-
Sample Collection: At 8-24 hours post-ConA injection, collect blood via cardiac puncture for serum analysis. Euthanize the mice and harvest the livers.
-
Biochemical Analysis: Measure serum ALT and AST levels to assess liver damage.
-
Histopathological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut 4-5 µm sections.
-
Stain the sections with H&E.
-
Evaluate the extent of liver necrosis and inflammatory cell infiltration under a microscope.
-
Molecular Docking of Sibiriline to RIPK1
This section outlines the general workflow for in silico molecular docking to predict the binding mode of Sibiriline within the ATP-binding pocket of human RIPK1.[5][24][25]
Software and Resources:
-
Molecular modeling software (e.g., AutoDock, Glide, MOE)
-
Protein Data Bank (PDB) for the crystal structure of human RIPK1 (e.g., PDB ID: 4ITH)
-
A 3D structure of Sibiriline
Workflow:
-
Protein Preparation:
-
Download the crystal structure of human RIPK1 from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Define the binding site based on the co-crystallized ligand (e.g., necrostatin-1s) in the PDB structure.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the Sibiriline molecule.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Run the docking algorithm to place the Sibiriline molecule into the defined binding site of RIPK1 in multiple possible conformations and orientations.
-
The software will score the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Sibiriline and the amino acid residues of the RIPK1 binding pocket.
-
Conclusion
Sibiriline is a well-characterized, specific inhibitor of RIPK1 kinase activity, a key regulator of the necroptotic cell death pathway. Its mechanism of action involves direct binding to the ATP-binding site of RIPK1, thereby preventing the downstream phosphorylation events necessary for the execution of necroptosis. The in vitro and in vivo experimental data robustly support its role as a potent inhibitor of necroptosis. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of cell death and drug discovery, facilitating further investigation into the therapeutic potential of RIPK1 inhibition in various diseases.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. RIPK1 Kinase Enzyme System [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Kinase Assay [promega.com]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. O-GlcNAcylation of RIPK1 rescues red blood cells from necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Protective Effect of Resveratrol on Concanavalin-A-Induced Acute Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and characterization of dynamically regulated hepatitis-related genes in a concanavalin A-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of potential RIPK1 inhibitors by machine learning and molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. rcsb.org [rcsb.org]
